2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound belongs to the class of ketones and features a naphthalene ring and an azepane moiety, which contribute to its chemical properties and reactivity.
The compound can be classified under several categories including aromatic heterocycles, ketones, and aromatic cyclic structures. Its systematic name reflects its structural components, indicating the presence of naphthalene and a phenylazepane group. The molecular formula for this compound is , with a molecular weight of approximately 273.39 g/mol.
The synthesis of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one can be approached through various synthetic routes. One common method involves the condensation reaction between naphthalene derivatives and phenylazepane, facilitated by appropriate catalysts and solvents.
The molecular structure of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one features a central carbonyl group flanked by a naphthalene ring and a phenylazepane structure. The stereochemistry around the carbon atom adjacent to the carbonyl may influence its reactivity and interactions.
CC(=O)C1=CC2=C(C=CC=C2)C=C1N1CCCCC1.The compound may undergo various chemical reactions typical for ketones, including nucleophilic addition, oxidation, and reduction reactions.
The mechanism of action for 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one primarily involves its interactions at the molecular level with biological targets or reagents in synthetic pathways.
The specific mechanism will depend on the context in which the compound is used, but generally involves:
The compound's physical properties include:
Chemical properties include:
2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4